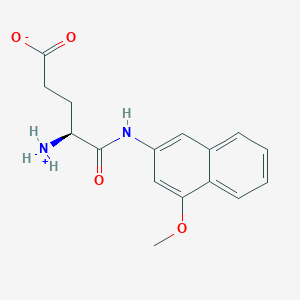

(S)-4-Amino-5-((4-methoxynaphthalen-2-yl)amino)-5-oxopentanoic acid

Description

(S)-4-Amino-5-((4-methoxynaphthalen-2-yl)amino)-5-oxopentanoic acid (CAS: 24723-50-0) is a modified glutamic acid derivative. Its structure features an (S)-configuration at the chiral center, a central pentanoic acid backbone, and a 4-methoxy-substituted naphthylamide group. This compound, also known as L-Glutamic acid γ-4-methoxy-β-naphthylamide, is utilized in biochemical research, particularly as a fluorogenic substrate for protease assays due to the 4-methoxy-β-naphthyl (4MβNA) moiety, which releases fluorescent products upon enzymatic cleavage .

Properties

IUPAC Name |

(4S)-4-amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-22-14-9-11(8-10-4-2-3-5-12(10)14)18-16(21)13(17)6-7-15(19)20/h2-5,8-9,13H,6-7,17H2,1H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMBFBPDQHOZTG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74938-90-2 | |

| Record name | L-Glutamic acid α-(4-methoxy-β-naphthylamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-4-Amino-5-((4-methoxynaphthalen-2-yl)amino)-5-oxopentanoic acid, also known as a derivative of amino acids, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

The molecular formula of (S)-4-Amino-5-((4-methoxynaphthalen-2-yl)amino)-5-oxopentanoic acid is , with a molecular weight of 302.32 g/mol. The compound features a methoxynaphthyl group that may influence its interaction with biological systems.

Antifolate Activity

Research indicates that compounds structurally related to (S)-4-Amino-5-((4-methoxynaphthalen-2-yl)amino)-5-oxopentanoic acid may exhibit antifolate properties. A study on 4-amino-7-oxo-substituted analogues revealed that certain derivatives showed varying degrees of activity against CCRF-CEM leukemia cells, although some were found to be inactive due to structural modifications affecting their bioactivity .

The proposed mechanism of action for this class of compounds typically involves inhibition of folate-dependent enzymes, which are crucial for DNA synthesis and cell division. This makes them potential candidates for cancer therapeutics, particularly in targeting rapidly dividing cells.

Study 1: Synthesis and Evaluation

A significant study synthesized various analogues of 5-deaza-tetrahydrofolic acid derivatives, including those related to (S)-4-Amino-5-((4-methoxynaphthalen-2-yl)amino)-5-oxopentanoic acid. The synthesized compounds were evaluated for their cytotoxic effects on leukemia cell lines. Results indicated that modifications at the C7 position led to a loss of activity in several cases, highlighting the importance of structural integrity for biological efficacy .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of naphthalene derivatives. It was found that the introduction of methoxy groups at specific positions significantly enhanced the compounds' ability to inhibit tumor cell growth. The study emphasized the role of electronic and steric factors in modulating biological activity .

Data Table: Summary of Biological Activities

| Compound Name | CAS Number | Molecular Weight | Biological Activity | IC50 (µg/mL) |

|---|---|---|---|---|

| (S)-4-Amino-5-((4-methoxynaphthalen-2-yl)amino)-5-oxopentanoic acid | 24723-50-0 | 302.32 | Potential antifolate | >20 |

| 4-amino analogues | Various | Varies | Cytotoxic against leukemia cells | Varies |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Lipophilicity and Membrane Interactions

Dimethylcyclohexyl Derivative

- Compound: (4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid (CAS: 163000-63-3)

- This derivative, marketed as Neboglamine, is studied for neuroprotective applications .

tert-Butoxy-Protected Derivatives

- Example: (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid (CAS: 45120-30-7)

- Key Features : The tert-butoxy group increases steric bulk, protecting the compound from enzymatic degradation. This derivative serves as a synthetic intermediate for peptide chemistry .

- Comparison : Unlike the target compound’s bioactive 4MβNA group, tert-butoxy derivatives are typically inert until deprotected, limiting direct biological activity.

Caged Glutamate with Nitroindolinyl Group

- Compound: (S)-4-Amino-5-(4-(carboxymethoxy)-5,7-dinitroindolin-1-yl)-5-oxopentanoic acid

- Key Features : The 5,7-dinitroindolinyl group enables photolabile "caging," allowing controlled glutamate release via UV light. This is critical for neurophysiological studies .

- Comparison : The nitro groups introduce electron-withdrawing effects, reducing stability but enabling precise spatiotemporal activation—a contrast to the stable fluorescence utility of the 4MβNA group.

Guanidine-Containing Analogues

- Example: (4R)-5-((1-carboxy-4-guanidinobutyl)amino)-4-(5-chlorothiophene-2-carboxamido)-5-oxopentanoic acid

- Key Features : The guanidine group enhances solubility and hydrogen-bonding capacity, while the chlorothiophene moiety may confer antimicrobial properties .

- Comparison : The target compound’s methoxynaphthalene lacks the charged guanidine group, resulting in lower aqueous solubility but higher fluorescence utility.

Aromatic and Halogenated Derivatives for Receptor Targeting

Chlorinated Ramalin Derivative (RA-34Cl)

- Compound: N5-((3,4-dichlorophenyl)amino)-L-glutamine

- Key Features : Dichlorophenyl substitution enhances lipophilicity and blood-brain barrier penetration, making it relevant for Alzheimer’s disease research .

- Comparison : The dichloro group improves CNS targeting but lacks the fluorogenic properties of the methoxynaphthalene group.

Benzoimidazole-Conjugated Anticancer Agent

- Example : CPT-D-GL4 (PSMA-targeting compound)

- Key Features: A complex indolizinoquinoline moiety enables prostate-specific membrane antigen (PSMA) binding for targeted cancer therapy .

Solubility and Stability Enhancements

Carboxymethylamino Derivative

- Compound: (4S)-4-Amino-5-[(carboxymethyl)amino]-5-oxopentanoic acid

- Key Features: The carboxymethyl group boosts water solubility, favoring intravenous delivery .

- Comparison: The target compound’s 4MβNA group reduces solubility but provides fluorescence for diagnostic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.